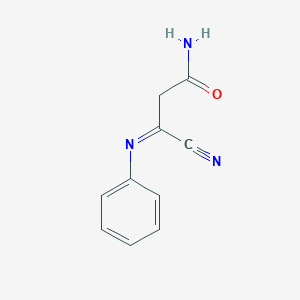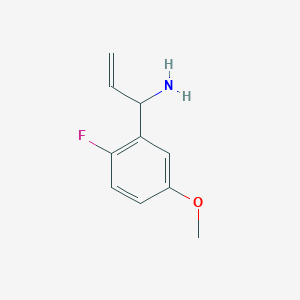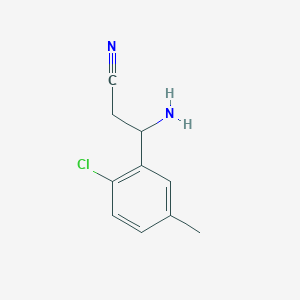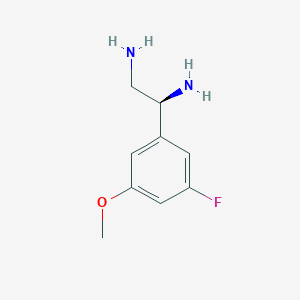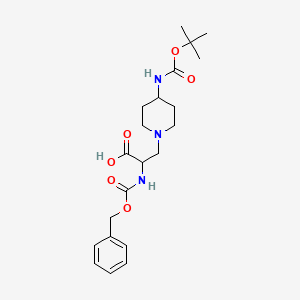
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides to form the final product.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of complex molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with enzymes and proteins. These interactions can inhibit enzyme activity or modify protein function, making the compound valuable in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar protecting group strategy but different amino acid.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar protecting group strategy but different amino acid.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoic acid is unique due to the combination of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups on a single molecule. This dual protection strategy allows for selective deprotection and targeted interactions in complex synthetic and biological systems.
Properties
Molecular Formula |
C21H31N3O6 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H31N3O6/c1-21(2,3)30-20(28)22-16-9-11-24(12-10-16)13-17(18(25)26)23-19(27)29-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,28)(H,23,27)(H,25,26) |
InChI Key |
NOMTUWPUIKZBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
![(S)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide](/img/structure/B13056335.png)
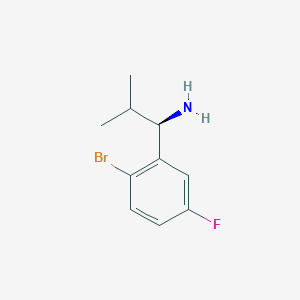
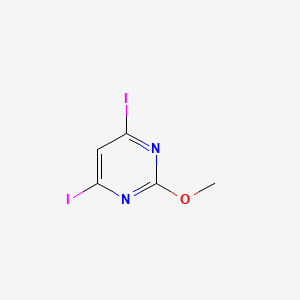
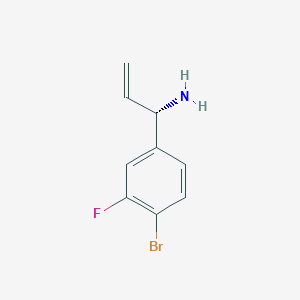
![4-Chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13056363.png)
![Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13056368.png)

![3-Cyclobutylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13056372.png)
